molecular formula C14H7F3N4S3 B3141003 5-[3-(2-thienyl)-6-(trifluoromethyl)thieno[3,2-b]pyridin-2-yl]-4H-1,2,4-triazole-3-thiol CAS No. 478066-08-9

5-[3-(2-thienyl)-6-(trifluoromethyl)thieno[3,2-b]pyridin-2-yl]-4H-1,2,4-triazole-3-thiol

Cat. No.: B3141003
CAS No.: 478066-08-9
M. Wt: 384.4 g/mol
InChI Key: LAHJCTCGHBVMBV-UHFFFAOYSA-N
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Description

5-[3-(2-thienyl)-6-(trifluoromethyl)thieno[3,2-b]pyridin-2-yl]-4H-1,2,4-triazole-3-thiol , often referred to as PBTTT , is a semiconducting polymer with intriguing electronic properties. It serves as a model system for highly ordered semicrystalline semiconducting polymers. PBTTT exhibits two distinct thin film morphologies: the terrace-phase (high charge carrier mobility) and the ribbon-phase (poorer properties). The choice between these phases depends on the thermal annealing temperature, which influences the structural configuration of liquid PBTTT chains before crystallization .


Synthesis Analysis

The synthesis of PBTTT involves intricate steps, including the functionalization of thiophene rings and the introduction of the trifluoromethyl group. Detailed synthetic routes and reaction mechanisms are documented in relevant literature .


Molecular Structure Analysis

PBTTT’s molecular structure consists of fused thiophene and pyridine rings, with a trifluoromethyl group attached. The thiol group at the 3-position of the triazole ring contributes to its unique properties. The arrangement of these components significantly impacts its crystalline behavior and electronic performance .


Chemical Reactions Analysis

PBTTT undergoes complex crystallization kinetics, distinct from commodity polymers. A preexisting smectic order enhances crystal nucleation rate during phase transformation. The crystallization process is crucial for optimizing its electronic properties .


Physical and Chemical Properties Analysis

  • Recovery Time : After exposure, the sensor recovers within 40 seconds .

Scientific Research Applications

Antimicrobial Applications

1,2,4-triazoles and their derivatives have been widely investigated for their antimicrobial activities. For example, Bayrak et al. (2009) reported the synthesis of new 1,2,4-triazoles from isonicotinic acid hydrazide, demonstrating significant antimicrobial activity across various compounds. This indicates the potential of such structures in developing antimicrobial agents (Bayrak et al., 2009).

Anti-inflammatory Applications

The anti-inflammatory potential of triazole derivatives has also been explored. A study by Toma et al. (2017) synthesized pyridin-3/4-yl-thiazolo[3,2-b][1,2,4]triazole derivatives, finding several compounds with good anti-inflammatory activity. This suggests triazole derivatives as promising scaffolds for anti-inflammatory drug development (Toma et al., 2017).

Synthesis and Characterization

Research has also focused on the synthesis techniques and characterization of triazole derivatives. Ashry et al. (2006) described the synthesis and alkylation of a triazole-thiol compound under various conditions, contributing to the understanding of the chemical behavior and potential functionalization of such molecules (Ashry et al., 2006).

Properties

IUPAC Name

5-[3-thiophen-2-yl-6-(trifluoromethyl)thieno[3,2-b]pyridin-2-yl]-1,2-dihydro-1,2,4-triazole-3-thione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H7F3N4S3/c15-14(16,17)6-4-8-10(18-5-6)9(7-2-1-3-23-7)11(24-8)12-19-13(22)21-20-12/h1-5H,(H2,19,20,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LAHJCTCGHBVMBV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1)C2=C(SC3=C2N=CC(=C3)C(F)(F)F)C4=NC(=S)NN4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H7F3N4S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301113374
Record name 1,2-Dihydro-5-[3-(2-thienyl)-6-(trifluoromethyl)thieno[3,2-b]pyridin-2-yl]-3H-1,2,4-triazole-3-thione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301113374
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

384.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

478066-08-9
Record name 1,2-Dihydro-5-[3-(2-thienyl)-6-(trifluoromethyl)thieno[3,2-b]pyridin-2-yl]-3H-1,2,4-triazole-3-thione
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=478066-08-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,2-Dihydro-5-[3-(2-thienyl)-6-(trifluoromethyl)thieno[3,2-b]pyridin-2-yl]-3H-1,2,4-triazole-3-thione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301113374
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5-[3-(2-thienyl)-6-(trifluoromethyl)thieno[3,2-b]pyridin-2-yl]-4H-1,2,4-triazole-3-thiol
Reactant of Route 2
5-[3-(2-thienyl)-6-(trifluoromethyl)thieno[3,2-b]pyridin-2-yl]-4H-1,2,4-triazole-3-thiol
Reactant of Route 3
5-[3-(2-thienyl)-6-(trifluoromethyl)thieno[3,2-b]pyridin-2-yl]-4H-1,2,4-triazole-3-thiol
Reactant of Route 4
Reactant of Route 4
5-[3-(2-thienyl)-6-(trifluoromethyl)thieno[3,2-b]pyridin-2-yl]-4H-1,2,4-triazole-3-thiol
Reactant of Route 5
5-[3-(2-thienyl)-6-(trifluoromethyl)thieno[3,2-b]pyridin-2-yl]-4H-1,2,4-triazole-3-thiol
Reactant of Route 6
5-[3-(2-thienyl)-6-(trifluoromethyl)thieno[3,2-b]pyridin-2-yl]-4H-1,2,4-triazole-3-thiol

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